Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- typically involves the reaction of 2-bromopyridine with 2-amino-2-methylpropanol under basic conditions to form the oxazoline ring . The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: Catalyzed by ruthenium complexes, this compound can participate in C-H bond oxidation reactions.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and oxidized products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, particularly in the catalysis of C-H bond oxidation reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as ruthenium, to facilitate the activation and transformation of substrates through various catalytic cycles . The molecular targets and pathways involved depend on the specific catalytic reaction being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-[(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]-: Similar structure but with a methyl group attached to the oxazoline ring.
4,4-Dimethyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Another name for the same compound.
Uniqueness
Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- is unique due to its ability to act as a ligand in a variety of catalytic reactions, particularly in the oxidation of C-H bonds . Its structural features allow for versatile reactivity and coordination with metal centers, making it a valuable compound in both academic and industrial research .
Properties
IUPAC Name |
4,4-dimethyl-2-pyridin-2-yl-5H-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-13-9(12-10)8-5-3-4-6-11-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANPCQHDEUORJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395559 | |
Record name | Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109660-12-0 | |
Record name | Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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